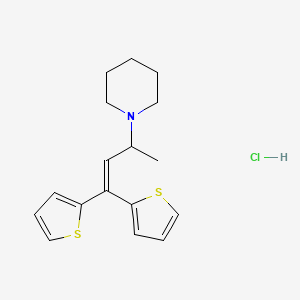

Piperidylthiambutene hydrochloride

Description

Propriétés

IUPAC Name |

1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NS2.ClH/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17;/h5-8,11-14H,2-4,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZKXPFTYSUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du piperidylthiambutène implique une réaction de Grignard entre l'ester éthylique de l'acide 3-pipéridinobutyrique et le 2-bromothiophène. La réaction se déroule comme suit :

Réaction de Grignard : Le réactif de Grignard est préparé en faisant réagir le 2-bromothiophène avec du magnésium dans de l'éther anhydre.

Réaction d'addition : Le réactif de Grignard est ensuite ajouté à l'ester éthylique de l'acide 3-pipéridinobutyrique pour former le produit intermédiaire.

Déshydratation : Le produit intermédiaire subit une déshydratation en milieu acide pour donner du piperidylthiambutène.

Méthodes de production industrielle : Les méthodes de production industrielle du piperidylthiambutène ne sont pas bien documentées dans la littérature. Le processus de synthèse décrit ci-dessus peut être mis à l'échelle pour la production industrielle avec des modifications appropriées pour garantir la sécurité et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions : Le piperidylthiambutène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le piperidylthiambutène peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipéridine.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans de l'éther anhydre.

Substitution : Nucléophiles tels que les halogénures ou les amines dans des solvants polaires.

Principaux produits :

Oxydation : Dérivés oxydés du piperidylthiambutène.

Réduction : Dérivés réduits avec des groupes fonctionnels modifiés.

Substitution : Dérivés du piperidylthiambutène substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Le piperidylthiambutène a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le piperidylthiambutène exerce ses effets en agissant comme un agoniste au niveau du récepteur mu des opioïdes. Cette interaction conduit à l'activation des voies de transduction du signal couplées aux protéines G, ce qui se traduit par des effets analgésiques. Le mécanisme d'action du composé est similaire à celui des autres opioïdes, impliquant l'inhibition de la libération de neurotransmetteurs et la modulation de la perception de la douleur .

Applications De Recherche Scientifique

Piperidylthiambutene has several scientific research applications, including:

Mécanisme D'action

Piperidylthiambutene exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of G-protein coupled pathways, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain perception .

Comparaison Avec Des Composés Similaires

1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8)

- Molecular Formula : Likely C₂₁H₂₅N·HCl (inferred from ).

- Key Differences: Replaces thienyl groups with phenyl rings, increasing aromaticity but removing sulfur atoms. Higher molecular weight (~340 g/mol estimated) compared to the target compound (303.48 g/mol). Applications: Used as a pharmaceutical reference standard ().

Pitolisant Hydrochloride (CAS 903576-44-3)

- Molecular Formula: C₁₇H₂₆ClNO·HCl ().

- Structure : Contains a 4-chlorophenyl group linked via a propoxypropyl chain to the piperidine ring.

- Key Differences :

3-Methyl PCP Hydrochloride (CAS 91164-59-9)

- Molecular Formula : C₁₈H₂₇N·HCl ().

- Structure : Arylcyclohexylamine with a 3-methylphenyl group and cyclohexyl ring.

- Key Differences: Pharmacological Class: NMDA receptor antagonist (), contrasting with the unknown mechanism of the target compound. Structural complexity from the cyclohexyl group may reduce metabolic stability compared to simpler propenyl-substituted piperidines.

UK-78282 Monohydrochloride (CAS 136647-02-4)

- Molecular Formula: C₂₉H₃₅NO₂·HCl ().

- Structure : Features diphenylmethoxy and 4-methoxyphenylpropyl substituents.

- Key Differences :

Comparative Data Table

Key Findings and Implications

- Thienyl vs. Phenyl Substitution : Thienyl groups introduce sulfur atoms, which may enhance metabolic stability or alter binding kinetics compared to phenyl analogs. However, phenyl-substituted compounds (e.g., CAS 110246-09-8) are more common in pharmaceuticals due to synthetic accessibility.

- Pharmacological Diversity: Minor structural changes drastically alter applications. For example, Pitolisant’s ether linkage and chlorophenyl group enable CNS activity, while UK-78282’s bulky substituents favor ion channel interactions.

- Reference Standards : The target compound and its diphenyl analog are used as reference materials (), highlighting their role in quality control during drug development.

Activité Biologique

1-(1-Methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine monohydrochloride, also known as Piperidylthiambutene, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula: C17H21NS2

Molar Mass: 303.49 g/mol

CAS Number: 54160-31-5

The structural formula of the compound indicates the presence of a piperidine ring substituted with a thienyl group, which is crucial for its biological activity.

Antitussive Effects

Research has indicated that Piperidylthiambutene possesses antitussive properties. A study conducted on its metabolism demonstrated that it effectively suppresses cough reflexes in animal models. The compound was analyzed using thin-layer chromatography and colorimetry to assess its pharmacokinetics and efficacy in vivo .

Neurological Implications

The compound's interaction with the central nervous system (CNS) has been explored in various studies. Its structural similarity to other piperidine derivatives suggests potential neuroactivity. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin .

Case Studies

- Study on Metabolism:

- Antitussive Activity:

The proposed mechanism of action for Piperidylthiambutene involves modulation of neurotransmitter pathways. It is hypothesized that the thienyl moiety enhances binding affinity to CNS receptors, potentially affecting both excitatory and inhibitory neurotransmission. This dual action may contribute to its antitussive and possibly analgesic effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and purifying this piperidine derivative?

Synthesis of structurally similar piperidine hydrochlorides often involves nucleophilic substitution or condensation reactions. For example, describes a Claisen-Schmidt condensation using ethanol and thionyl chloride to synthesize enone derivatives, which could be adapted for this compound. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with chloroform/methanol) is recommended. HPLC (≥98% purity, as in ) ensures final purity validation .

Q. How can researchers determine solubility and stability in aqueous buffers for pharmacological assays?

Use shake-flask methods: Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Monitor solubility via UV-Vis spectroscopy at λmax (likely 250-300 nm for thienyl groups). Stability studies require HPLC analysis at timed intervals (0–48 hours) under controlled temperature (25°C and 37°C) .

Q. What spectroscopic techniques are suitable for structural characterization?

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm piperidine ring protons (δ 1.5–3.5 ppm) and thienyl substituents (δ 6.5–7.5 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and 2500–2800 cm⁻¹ (HCl salt).

- HRMS : ESI+ mode to verify [M+H]+ ion matching the molecular formula (e.g., C₁₇H₂₀ClNS₂ for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or salt formation. Strategies:

Q. What in vitro assays are appropriate for evaluating its potential as a CNS-targeting agent?

Given structural similarity to potassium channel blockers ( ) and phencyclidine derivatives ( ):

Q. How to optimize reaction yields when scaling up synthesis?

Common issues with thienyl substituents include steric hindrance and oxidation. Mitigation:

- Use inert atmosphere (N₂/Ar) and dry solvents.

- Optimize stoichiometry (e.g., 1.2 equivalents of thienyl aldehyde for condensation).

- Employ microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce side reactions .

Q. What strategies validate target engagement in complex biological matrices?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis followed by LC-MS.

- Autoradiography : Use tritiated or ¹⁴C-labeled analogs (synthesized via Pd-catalyzed coupling) to track tissue distribution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.